molecular formula C7H6BrFO2S B1442822 1-Bromo-2-fluoro-3-methanesulfonylbenzene CAS No. 1541305-10-5

1-Bromo-2-fluoro-3-methanesulfonylbenzene

Cat. No.: B1442822
CAS No.: 1541305-10-5
M. Wt: 253.09 g/mol
InChI Key: KUFSPHSKMPOPCE-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-methanesulfonylbenzene is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and a methanesulfonyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

1-Bromo-2-fluoro-3-methanesulfonylbenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. For instance, this compound can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can result in altered gene expression patterns and metabolic fluxes within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways. Additionally, this compound can influence metabolite levels, leading to changes in cellular energy balance and overall metabolic state .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3-methanesulfonylbenzene can be synthesized through several methods, including halogenation and sulfonation reactions

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that ensures high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-3-methanesulfonylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield bromo-fluoro-methanesulfonic acids.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-Bromo-2-fluoro-3-methanesulfonylbenzene is utilized in several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biological assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-Bromo-2-fluorobenzene

  • 1-Bromo-3-fluorobenzene

  • 1-Bromo-2-fluoro-3-iodobenzene

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Properties

IUPAC Name

1-bromo-2-fluoro-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFSPHSKMPOPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541305-10-5
Record name 1-bromo-2-fluoro-3-methanesulfonylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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